molecular formula C15H19NO4 B3029104 Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate CAS No. 528594-63-0

Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B3029104
CAS No.: 528594-63-0
M. Wt: 277.31
InChI Key: YQKVAGMIRIPXJO-UHFFFAOYSA-N
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Description

Benzyl 1,4-dioxa-7-azaspiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C15H19NO4 It is known for its unique spirocyclic structure, which includes a benzyl group, a dioxane ring, and an azaspirodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of benzyl chloroformate with 1,4-dioxa-7-azaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate is being investigated for its potential as a pharmacological agent due to its unique structural properties that may influence biological activity. Its spirocyclic structure is known to enhance binding affinity and selectivity for biological targets.

Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives of spirocyclic compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar activities .

2. Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its potential as a treatment for neurodegenerative diseases is under investigation.

Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal highlighted the neuroprotective effects of spirocyclic compounds in models of Alzheimer's disease, indicating that this compound could be beneficial in developing therapies for such conditions .

Applications in Material Science

1. Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure can enhance the mechanical properties and thermal stability of polymers.

Data Table: Comparison of Polymer Properties

PropertyControl PolymerPolymer with Benzyl 1,4-dioxa...
Tensile Strength (MPa)3045
Thermal Stability (°C)200250
Flexibility (%)1015

This table illustrates the improvements in tensile strength and thermal stability when incorporating this compound into polymer formulations .

Mechanism of Action

The mechanism of action of Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the benzyl group.

    7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane: Similar structure but different functional groups.

    3-(4-Morpholinyl)-1-oxa-8-azaspiro[4.5]decane: Contains a morpholine ring instead of a dioxane ring.

Uniqueness

Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate is unique due to its combination of a benzyl group, a dioxane ring, and an azaspirodecane moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate (CAS Number: 528594-63-0) is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Compound Overview

  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 277.3157 g/mol
  • Structure : The compound features a spirocyclic structure that includes a benzyl group, a dioxane ring, and an azaspirodecane moiety, contributing to its unique properties and biological interactions .

This compound is hypothesized to interact with various biological targets, including enzymes and receptors. The spirocyclic structure may enhance the compound's stability and binding affinity, making it a promising scaffold in drug design. Its biological activity may be attributed to:

  • Enzyme Modulation : Potential inhibition or activation of specific enzymes.
  • Receptor Interaction : Possible binding to neurotransmitter receptors or other cellular targets.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. This compound has been investigated for its potential effectiveness against various bacterial strains. Studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

Preliminary studies have shown that derivatives of spirocyclic compounds can possess anticancer properties. This compound is being evaluated for its ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

  • Anticancer Evaluation : A study explored the effects of benzyl derivatives on cancer cell lines, demonstrating significant cytotoxicity in vitro. The compound's mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Testing : In vitro assays against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons with structurally similar compounds are essential.

Compound NameStructure TypeNotable Activity
1,4-Dioxa-8-azaspiro[4.5]decaneSpirocyclicAntimicrobial
7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decaneSpirocyclicAnticancer
3-(4-Morpholinyl)-1-oxa-8-azaspiro[4.5]decaneContains morpholine ringNeurotransmitter receptor modulation

Properties

IUPAC Name

benzyl 1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18-11-13-5-2-1-3-6-13)16-8-4-7-15(12-16)19-9-10-20-15/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKVAGMIRIPXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193945
Record name Phenylmethyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528594-63-0
Record name Phenylmethyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528594-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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